

In-Depth Technical Guide to the Biological Activity of ML175

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: ML175

ML175 is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It acts as a crucial tool for investigating the diverse cellular functions of GSTO1, which are implicated in a range of physiological and pathological processes, including inflammation, cancer biology, and cellular metabolism. This guide provides a comprehensive overview of the biological activity of **ML175**, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity of **ML175** against GSTO1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.



Parameter	Value	Target	Assay Type
IC50	23 nM	Recombinant GSTO1	Covalent Inhibition Assay
IC50	28 nM	GSTO1	Fluorescence Polarization-Activity- Based Protein Profiling (FluoPol- ABPP)
Effective in situ Concentration	250 nM	GSTO1	Complete inhibition in cell-based assays

Mechanism of Action

ML175 is an activity-based inhibitor that functions by covalently modifying the active site of GSTO1.[1] Specifically, it targets the nucleophilic cysteine residue (Cys32) within the enzyme's active site.[2] This irreversible binding effectively inactivates the enzymatic functions of GSTO1, which include deglutathionylation and redox-regulatory activities.[3] The covalent modification disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and a reduction in inflammatory signaling.[3]

Experimental Protocols GSTO1 Inhibition Assay: Fluorescence PolarizationActivity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput assay is designed to identify and characterize inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe that binds to the active site of the enzyme.

Materials:

- Recombinant GSTO1 protein
- ML175 (or other test compounds) dissolved in DMSO



- Fluorescently labeled activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68)
- 384-well black, low-volume microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Enzyme Preparation: Dilute recombinant GSTO1 to the desired concentration (e.g., 1.25 μ M) in Assay Buffer.
- Compound Preparation: Prepare serial dilutions of ML175 in DMSO.
- Assay Plate Preparation: Dispense 4.0 μL of the diluted GSTO1 solution into each well of the 384-well plate.
- Compound Addition: Add 30 nL of the diluted ML175 or DMSO (vehicle control) to the appropriate wells.
- Incubation: Incubate the plate at 25°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.
- Probe Addition: Add 1.0 μ L of the fluorescent activity-based probe (e.g., 375 nM in Assay Buffer) to all wells to initiate the reaction.
- Final Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 25°C, protected from light.
- Measurement: Measure the fluorescence polarization of each well using a plate reader. The
 excitation and emission wavelengths will depend on the specific fluorophore used on the
 probe.
- Data Analysis: The decrease in fluorescence polarization is indicative of the probe being displaced by the inhibitor. Calculate the percent inhibition for each concentration of ML175 relative to the DMSO control and determine the IC50 value by fitting the data to a doseresponse curve.



GSTO1 Inhibition Assay: In-Gel Fluorescence Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual confirmation of target engagement and can be used to assess the selectivity of the inhibitor within a complex proteome.

Materials:

- Cell lysate or purified recombinant GSTO1
- ML175 (or other test compounds) dissolved in DMSO
- Fluorescently labeled activity-based probe (e.g., rhodamine-conjugated sulfonate ester)
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- SDS-PAGE loading buffer
- SDS-PAGE gels
- In-gel fluorescence scanner

Procedure:

- Proteome/Enzyme Preparation: Prepare cell lysate (e.g., 1 mg/mL in DPBS) or a solution of recombinant GSTO1 (e.g., 250 nM in DPBS).
- Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate the proteome or enzyme solution with varying concentrations of ML175 (or a single concentration for screening) for 30 minutes at 25°C. Include a DMSO-only control.
- Probe Labeling: Add the fluorescent activity-based probe to a final concentration of, for example, 10 μM. Incubate for 60 minutes at 25°C.
- Reaction Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer.
- SDS-PAGE: Separate the proteins by SDS-PAGE.



- In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
- Data Analysis: The intensity of the fluorescent band corresponding to GSTO1 will decrease
 with increasing concentrations of ML175, as the inhibitor competes with the probe for binding
 to the active site. Quantify the integrated optical density of the bands to determine the extent
 of inhibition.

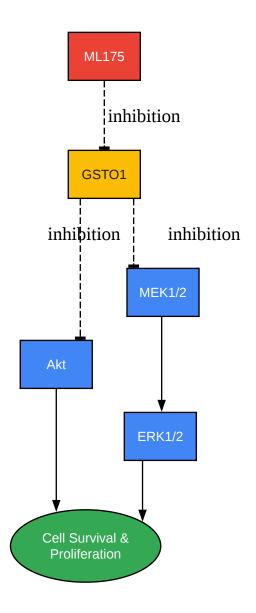
Signaling Pathways Modulated by ML175

Inhibition of GSTO1 by **ML175** has been shown to impact several critical cellular signaling pathways.

Akt and MEK/ERK Signaling Pathways

In human neuroblastoma SH-SY5Y cells, the enzymatic activity of GSTO1 has been shown to suppress the activation of both Akt and MEK1/2 kinases.[3][4] Treatment with **ML175** inhibits GSTO1, leading to the activation of both Akt and MEK1/2.[3][4] GSTO1 may directly interact with these kinases or be part of a protein complex that includes them.[3][4] The activation of these pathways has significant implications for cell survival, growth, and proliferation.[3]





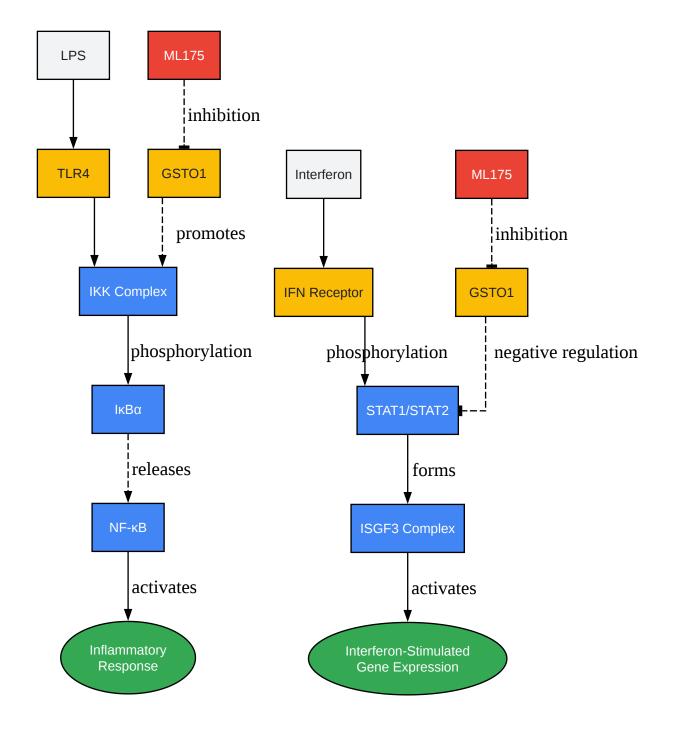
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Caption: ML175 inhibits GSTO1, leading to the activation of Akt and MEK/ERK pathways.

NF-κB Signaling Pathway

GSTO1 plays a role in modulating the Toll-like receptor 4 (TLR4)-mediated pro-inflammatory pathway.[5] Inhibition of GSTO1 can attenuate the inflammatory response to lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4.[6] This suggests that GSTO1 activity is required for a normal pro-inflammatory response, likely through its influence on the NF-κB signaling cascade. Specifically, GSTO1's deglutathionylation activity may regulate key proteins in the TLR4 pathway that lead to NF-κB activation.[6]





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